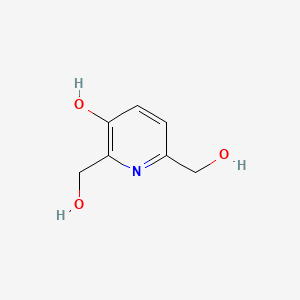

3-Hydroxypyridine-2,6-dimethanol

概要

説明

3-Hydroxypyridine-2,6-dimethanol is a pyridine derivative with hydroxyl and methanol functional groups attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for synthesizing more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 3-hydroxypyridine-2,6-dimethanol involves the use of bio-based furfural. In this method, furfural is converted into 3-hydroxypyridine using a Raney Fe catalyst in water at 120°C with ammonia as the nitrogen source . Another method involves the Pd(0)-catalyzed anti-selective arylative cyclizations of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, followed by oxidation and elimination reactions .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-temperature and high-pressure conditions to ensure efficient conversion rates. The Chichibabin process, which has been used since 1924, is one of the established methods for producing pyridine derivatives on an industrial scale . newer methods focusing on green chemistry principles are being developed to reduce environmental impact.

化学反応の分析

Types of Reactions

3-Hydroxypyridine-2,6-dimethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and alcohol derivatives. These products are valuable intermediates for further chemical synthesis.

科学的研究の応用

Medicinal Chemistry

3-Hydroxypyridine derivatives have been studied extensively for their therapeutic properties. Notably:

- Neuroprotective Effects : Research indicates that derivatives of 3-hydroxypyridine, including 3-HO-Py-2,6-DM, exhibit neuroprotective effects against conditions such as ischemic brain injury. For instance, studies have shown that these compounds can mitigate damage caused by oxidative stress and enhance recovery post-stroke in animal models .

- Antimicrobial Activity : The synthesis of salts derived from 3-hydroxypyridine has demonstrated significant antimicrobial properties. A study highlighted the effectiveness of 3-hydroxypyridinium salts against pathogens like Bacillus cereus and Candida albicans, suggesting potential for developing new antimicrobial agents .

Coordination Chemistry

The coordination behavior of 3-HO-Py-2,6-DM with various metal ions has been a focal point of research:

- Metal Complexes : Complexes formed with transition metals such as Co(II), Ni(II), and Cu(II) have been synthesized and characterized. These complexes exhibit unique properties that can be tailored for specific applications in catalysis and materials science .

- Stability and Reactivity : The stability of these metal complexes often depends on the electronic structure imparted by the hydroxypyridine ligand. Studies have shown that modifications to the ligand can enhance the reactivity and selectivity of the resulting complexes in catalytic processes .

Biological Properties

The biological implications of 3-HO-Py-2,6-DM are significant:

- Anti-radiation Properties : Research indicates that certain derivatives of 3-hydroxypyridine possess anti-radiation activity, making them potential candidates for therapeutic agents in radiation exposure scenarios .

- Antioxidant Activity : The compound has been linked to antioxidant properties that can combat oxidative stress in biological systems. This is particularly relevant in the context of aging and stress-related disorders .

Table 1: Summary of Biological Activities

Table 2: Coordination Complexes

| Metal Ion | Complex Type | Stability | Application Area |

|---|---|---|---|

| Co(II) | 3-HO-Py-2,6-DM complex | High | Catalysis |

| Ni(II) | 3-HO-Py-2,6-DM complex | Moderate | Material Science |

| Cu(II) | 3-HO-Py-2,6-DM complex | Variable | Drug Delivery Systems |

Case Studies

- Neuroprotection in Stroke Models :

- Antimicrobial Efficacy :

作用機序

The mechanism of action of 3-hydroxypyridine-2,6-dimethanol involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of monoamine oxidase enzymes, which play a key role in the catabolism of neurotransmitters . Additionally, its derivatives can interact with cellular membranes, affecting their composition and properties .

類似化合物との比較

Similar Compounds

Similar compounds to 3-hydroxypyridine-2,6-dimethanol include:

Uniqueness

This compound is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and its potential biological activities make it a valuable compound for research and industrial applications.

生物活性

3-Hydroxypyridine-2,6-dimethanol is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by two hydroxymethyl groups at the 2 and 6 positions. Its molecular formula is , and it has a molecular weight of 155.15 g/mol. The presence of hydroxyl groups enhances its reactivity and potential interactions with biological molecules.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially influencing cellular processes.

- Metal Ion Coordination : It can form complexes with metal ions, which may modulate enzyme activity and signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of 3-hydroxypyridine exhibit antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has demonstrated that 3-hydroxypyridine derivatives possess significant antimicrobial properties. A study showed that compounds derived from 3-hydroxypyridine displayed high efficacy against Bacillus cereus and Candida albicans , indicating potential for therapeutic applications in treating infections caused by these pathogens .

Neuroprotective Effects

In animal models, particularly rats, derivatives of 3-hydroxypyridine have shown neuroprotective effects. For example, compounds were tested for their ability to mitigate ischemic brain injury following hemorrhagic stroke. Results indicated that these derivatives significantly reduced brain edema and improved neurological outcomes .

Data Table: Biological Activities of 3-Hydroxypyridine Derivatives

Case Studies

- Neuroprotective Study : In a study involving rats subjected to induced hemorrhagic stroke, treatment with 3-hydroxypyridine derivatives led to a notable reduction in brain swelling and improved recovery rates compared to control groups. This suggests potential applications in neuroprotective therapies .

- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial efficacy of various derivatives against bacterial and fungal strains. Results indicated that certain modifications to the hydroxymethyl groups enhanced activity against resistant strains, making them promising candidates for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxypyridine-2,6-dimethanol, and how do reaction conditions influence yield?

Methodological Answer: this compound is synthesized via a two-step process:

Esterification : Pyridine-2,6-dicarboxylic acid reacts with ethanol and acetyl chloride under reflux to form diethyl pyridine-2,6-dicarboxylate. Optimal conditions include a 24-hour reaction time at room temperature, yielding 80% product .

Reduction : The ester undergoes reduction using sodium borohydride (NaBH₄) or LiAlH₄ in tetrahydrofuran (THF). Yields depend on stoichiometry and temperature control (e.g., -78°C for ligand dissociation in metal cluster synthesis) .

Key Parameters

| Step | Reactants | Solvent | Time | Yield |

|---|---|---|---|---|

| 1 | Pyridine-2,6-dicarboxylic acid, EtOH, acetyl chloride | Ethanol | 24 h | 80% |

| 2 | Diethyl ester, NaBH₄/LiAlH₄ | THF | 4–6 h | 60–65% |

Q. How is the molecular structure of this compound characterized in coordination chemistry?

Methodological Answer: The compound acts as a polydentate ligand, coordinating via its hydroxyl and pyridyl nitrogen groups. Structural characterization employs:

- Single-crystal X-ray diffraction (SC-XRD) : Reveals bond lengths (e.g., Cu–O = 1.94–2.01 Å) and angles in heterometallic clusters .

- Magnetic susceptibility measurements : Confirm spin states in Cu/Gd clusters (e.g., {Cu<sup>II</sup>15Gd<sup>III</sup>7} with S = 22) .

- Infrared (IR) spectroscopy : Identifies O–H and C–O stretching vibrations (3200–3500 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

Advanced Research Questions

Q. What role does this compound play in the assembly of high-nuclearity 3d/4f metal clusters?

Methodological Answer: The ligand facilitates the formation of high-nuclearity clusters via:

- pH-dependent bridging modes : At neutral pH, it acts as a μ3-bridge, linking Cu<sup>II</sup> and Gd<sup>III</sup> ions in fused triangular subunits .

- Chelation effects : Stabilizes clusters like {Cu<sup>II</sup>5Dy<sup>III</sup>5} through simultaneous N,O-donor coordination, preventing metal hydrolysis .

Case Study :

- Cluster : {Cu<sup>II</sup>15Gd<sup>III</sup>7}

- Magnetic Properties : Ferrimagnetic behavior with ΔSm<sup>max</sup> = 22.2 J kg⁻¹K⁻¹, suitable for cryogenic refrigeration .

Q. How do competing ligands (e.g., carboxylates) affect the coordination geometry of this compound in mixed-ligand systems?

Methodological Answer: Carboxylates (e.g., benzoate) modulate cluster topology by:

- Competing for coordination sites : Reduces denticity of this compound from tetradentate to bidentate, favoring smaller nuclearity clusters .

- Influencing redox stability : Carboxylate buffers solution pH, preventing ligand oxidation during Cu<sup>II</sup>/Gd<sup>III</sup> assembly .

Experimental Design

- Variable : P/Rh molar ratio (e.g., 2:1 vs. 3:1) in ligand dissociation studies .

- Outcome : Higher P/Rh ratios favor monodentate coordination, altering cluster symmetry .

Q. What analytical challenges arise in quantifying this compound in biodegradation studies, and how are they resolved?

Methodological Answer: Challenges include:

- Co-elution with metabolites : Resolved using GC/MS with derivatization (e.g., silylation to enhance volatility) .

- Low UV absorbance : Addressed via post-column fluorescence tagging (e.g., dansyl chloride) .

Protocol :

Sample Prep : Extract with dichloromethane (DCM), dry under N2.

Derivatization : Treat with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 min.

GC/MS Analysis : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Quantify via area normalization .

Q. How do solvent polarity and temperature impact the ligand’s reactivity in cross-coupling reactions?

Methodological Answer:

- Polar solvents (DMF, H2O) : Enhance ligand dissociation, promoting Cu<sup>II</sup>→Cu<sup>I</sup> reduction in Ullmann-type couplings .

- Low temperatures (-78°C) : Stabilize intermediates in Pd-catalyzed C–N bond formation, achieving >90% enantiomeric excess (ee) .

Optimized Conditions

| Reaction | Solvent | Temp. | Catalyst | Yield |

|---|---|---|---|---|

| C–O Coupling | THF | 25°C | CuI/1,10-phenanthroline | 78% |

| C–N Coupling | DMF | 80°C | Pd(OAc)2/Xantphos | 85% |

特性

IUPAC Name |

2,6-bis(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-3-5-1-2-7(11)6(4-10)8-5/h1-2,9-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCXYKDOJQERJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191439 | |

| Record name | 3-Hydroxypyridine-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38029-16-2 | |

| Record name | 3-Hydroxy-2,6-pyridinedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38029-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine-2,6-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypyridine-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypyridine-2,6-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。